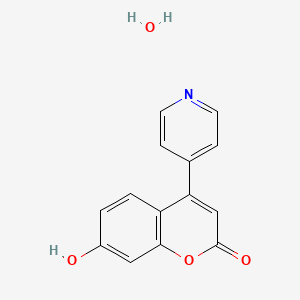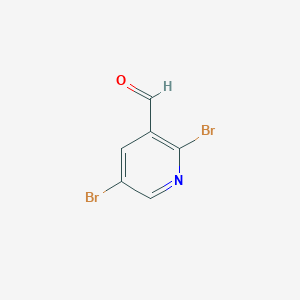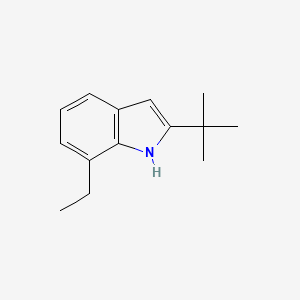
2-(4-chloro-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-chloro-1H-pyrazol-1-yl)ethanol” is a chemical compound with the CAS Number: 1003992-83-3. It has a molecular weight of 146.58 and its IUPAC name is 2-(4-chloro-1H-pyrazol-1-yl)ethanol . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “2-(4-chloro-1H-pyrazol-1-yl)ethanol” is 1S/C5H7ClN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “2-(4-chloro-1H-pyrazol-1-yl)ethanol” is a liquid at room temperature . It has a molecular weight of 146.58 .科学的研究の応用
Antimicrobial Activity
Compounds containing the pyrazole moiety, such as “2-(4-chloro-1H-pyrazol-1-yl)ethanol”, have demonstrated significant antimicrobial properties . Research indicates that derivatives of this compound can inhibit the growth of various microbial strains. For instance, certain synthesized compounds with this structure have shown high growth inhibitory activity at minimal inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives is another area of interest. These compounds have been evaluated using assays like the DPPH free radical-scavenging assay and have shown remarkable activity. This suggests that “2-(4-chloro-1H-pyrazol-1-yl)ethanol” could be a precursor for antioxidants that may help in neutralizing free radicals and preventing oxidative stress-related diseases .
Antiviral Applications
In the context of viral infections, such as COVID-19, pyrazole derivatives have been studied for their antiviral activities . Molecular docking studies have revealed that these compounds could interact with viral proteins, potentially inhibiting the virus’s ability to replicate. This positions “2-(4-chloro-1H-pyrazol-1-yl)ethanol” as a candidate for developing antiviral drugs .
Antileishmanial and Antimalarial Effects
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . Synthesized derivatives have been tested against Leishmania species and Plasmodium strains, showing promising results. Some compounds have outperformed standard drugs, highlighting the therapeutic potential of “2-(4-chloro-1H-pyrazol-1-yl)ethanol” in treating these diseases .
Cancer Research
The pyrazole ring is a common feature in many anticancer agents. Research into pyrazole derivatives has shown that they can exhibit antiproliferative and anticancer activities , making them valuable in the development of new cancer treatments. The specific mechanisms through which these compounds act are still under investigation, but they may involve the disruption of cancer cell signaling pathways .
Drug Design and Development
The structural versatility of pyrazole derivatives allows for their use in drug design. “2-(4-chloro-1H-pyrazol-1-yl)ethanol” can serve as a scaffold for creating new drugs with improved pharmacokinetic and pharmacodynamic properties. Its ability to bind with various biological targets makes it a valuable compound in medicinal chemistry .
Biochemical Role in Vitamin B1
Thiazole, a related moiety to pyrazole, plays a significant role in biochemistry as part of the vitamin B1 structure. While not a direct application of “2-(4-chloro-1H-pyrazol-1-yl)ethanol”, understanding the biochemical significance of similar structures can inform the synthesis of vitamin analogs and derivatives for nutritional and therapeutic purposes .
Molecular Docking Studies
Molecular docking is a computational technique used to predict the interaction between a small molecule and a protein. Pyrazole derivatives have been used in docking studies to understand their binding affinities to various enzymes and receptors. These studies are crucial for rational drug design and can help predict the biological activity of new compounds, including those derived from “2-(4-chloro-1H-pyrazol-1-yl)ethanol” .
作用機序
Target of Action
It is known that pyrazole-bearing compounds, which include 2-(4-chloro-1h-pyrazol-1-yl)ethanol, have diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study on a similar pyrazole derivative revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(4-chloro-1H-pyrazol-1-yl)ethanol might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Some pyrazole derivatives have shown significant inhibitory activity against certain diseases , suggesting that 2-(4-chloro-1H-pyrazol-1-yl)ethanol might have similar effects.
特性
IUPAC Name |
2-(4-chloropyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSOARMOYKGJDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428283 |
Source


|
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003992-83-3 |
Source


|
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














